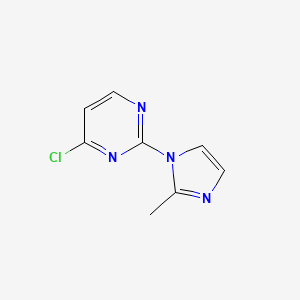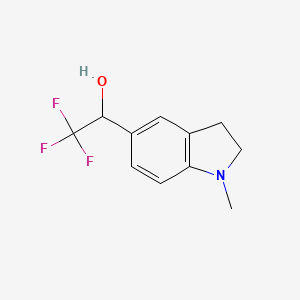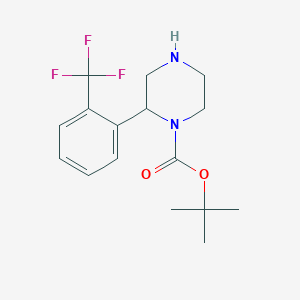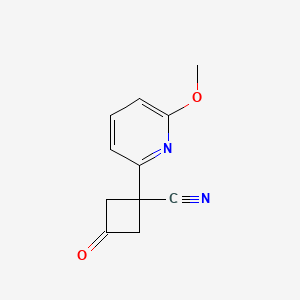![molecular formula C7H8F2N2S B13594616 {3-[(Difluoromethyl)sulfanyl]phenyl}hydrazine CAS No. 62128-85-2](/img/structure/B13594616.png)
{3-[(Difluoromethyl)sulfanyl]phenyl}hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{3-[(Difluoromethyl)sulfanyl]phenyl}hydrazine is an organic compound with the molecular formula C7H8F2N2S It is characterized by the presence of a difluoromethyl group attached to a sulfanyl group, which is further connected to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(Difluoromethyl)sulfanyl]phenyl}hydrazine typically involves the introduction of the difluoromethyl group to a phenylhydrazine derivative. One common method includes the reaction of 3-mercaptophenylhydrazine with a difluoromethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: {3-[(Difluoromethyl)sulfanyl]phenyl}hydrazine can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to yield the corresponding thiol or amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, {3-[(Difluoromethyl)sulfanyl]phenyl}hydrazine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The presence of the difluoromethyl group can enhance the metabolic stability and bioavailability of pharmaceutical agents.
Medicine
In medicine, this compound derivatives are explored for their potential therapeutic effects. They may act as inhibitors or modulators of specific enzymes or receptors, contributing to the development of new drugs.
Industry
In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its unique properties make it suitable for the design of novel pesticides and advanced materials with specific functionalities.
Wirkmechanismus
The mechanism of action of {3-[(Difluoromethyl)sulfanyl]phenyl}hydrazine involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl group can enhance binding affinity and selectivity, leading to potent biological effects. The compound may inhibit enzyme activity by forming stable complexes or modulate receptor function through allosteric interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
{3-[(Trifluoromethyl)sulfanyl]phenyl}hydrazine: Similar structure but with an additional fluorine atom.
{3-[(Methyl)sulfanyl]phenyl}hydrazine: Lacks the fluorine atoms, resulting in different chemical properties.
{3-[(Ethyl)sulfanyl]phenyl}hydrazine: Contains an ethyl group instead of a difluoromethyl group.
Uniqueness
{3-[(Difluoromethyl)sulfanyl]phenyl}hydrazine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and bioavailability, making it a valuable tool in various research and industrial applications.
Eigenschaften
CAS-Nummer |
62128-85-2 |
|---|---|
Molekularformel |
C7H8F2N2S |
Molekulargewicht |
190.22 g/mol |
IUPAC-Name |
[3-(difluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C7H8F2N2S/c8-7(9)12-6-3-1-2-5(4-6)11-10/h1-4,7,11H,10H2 |
InChI-Schlüssel |
ILFQXKTYGJYXBF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)SC(F)F)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-sulfamoylpropanoate](/img/structure/B13594550.png)


![O-[(3-chloro-2-fluorophenyl)methyl]hydroxylamine](/img/structure/B13594557.png)
![8-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carbothioamide](/img/structure/B13594562.png)




![Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride](/img/structure/B13594594.png)



